1-(4-Methoxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene
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Overview
Description
The compound "1-(4-Methoxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene" is a multifunctional aromatic molecule that contains a methoxy group, a nitro group, and a trifluoromethyl group attached to a benzene ring. This structure suggests potential reactivity due to the presence of electron-withdrawing and electron-donating substituents, which can influence the electronic properties of the molecule.
Synthesis Analysis
The synthesis of related compounds often involves reactions such as the Knoevenagel reaction, which is used to synthesize 1,4-bis-(α-cyano-4-methoxystyryl)benzene derivatives . Another relevant synthetic approach is the reduction of nitro compounds to amino derivatives, as seen in the synthesis of 1,4-bis((4-aminophenoxy)methyl)benzene from its dinitro precursor . These methods highlight the versatility of aromatic compounds with methoxy and nitro substituents in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of related compounds can be characterized by techniques such as single crystal analysis, which provides detailed information about the arrangement of atoms in the crystal lattice . The presence of substituents like methoxy and nitro groups can significantly affect the molecular conformation and intermolecular interactions within the crystal.
Chemical Reactions Analysis
Compounds with methoxy and nitro substituents can undergo various chemical reactions. For instance, 4-methoxyphenol reacts with nitrous acid to yield products like benzoquinone and 4-methoxy-2-nitrophenol, indicating that the methoxy group can influence the reactivity of the benzene ring towards electrophilic substitution reactions . Additionally, the presence of a nitro group can lead to redox reactions, as seen in the reduction of nitro compounds to their corresponding amino derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their substituents. For example, the photoluminescent properties of phenylene vinylene oligomers are affected by the presence of methoxy groups, which can lead to large bathochromic shifts in their emission spectra . The electron-withdrawing nature of the nitro and trifluoromethyl groups can also impact the electronic properties and reactivity of the molecule. The solubility, thermal stability, and dielectric properties of polymers derived from related monomers demonstrate the influence of these substituents on the material properties .
Scientific Research Applications
Organomercury Compound Synthesis
Research has explored the mercuration reactions of related compounds, demonstrating the synthesis of organomercury compounds with potential applications in materials science and analytical chemistry. For instance, mercuration of 1-methoxy-2-nitrobenzene with mercuric trifluoroacetate yielded compounds with significant structural similarities, indicating the potential for creating materials with specific properties through targeted synthesis (Deacon, O'connor, & Stretton, 1986).
Novel Fluorine-containing Polyetherimide
Another study involved the synthesis of novel fluorine-containing polymers, which are of great interest for their thermal stability and potential applications in the aerospace and electronics industries. The process involved reacting similar compounds to create polyetherimide with desirable properties (Yu Xin-hai, 2010).
Nitration and Oxidation Reactions
The nitration and oxidation reactions of compounds structurally related to 1-(4-Methoxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene have been studied for understanding their reactivity and potential applications in synthesizing more complex molecules. These studies provide insights into the chemical behavior of such compounds under various conditions (Beake, Constantine, & Moodie, 1994).
Future Directions
properties
IUPAC Name |
1-(4-methoxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO4/c1-21-10-3-5-11(6-4-10)22-13-7-2-9(14(15,16)17)8-12(13)18(19)20/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNPONNEXMSLPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379488 |
Source
|
Record name | 1-(4-methoxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene | |
CAS RN |
1996-69-6 |
Source
|
Record name | 1-(4-methoxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1996-69-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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